molecular formula C13H10ClNO2 B6389829 2-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid CAS No. 1258633-24-7

2-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid

Cat. No.: B6389829
CAS No.: 1258633-24-7
M. Wt: 247.67 g/mol
InChI Key: SFOWRUGPNBGWKZ-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C13H10ClNO2 and a molecular weight of 247.67 g/mol . It is characterized by a pyridine ring substituted with a 2-chloro-4-methylphenyl group and a carboxylic acid group at the 3-position. This compound is used primarily in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry.

Preparation Methods

The synthesis of 2-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid typically involves the reaction of 2-chloro-4-methylphenylboronic acid with 3-bromopyridine-2-carboxylic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .

Chemical Reactions Analysis

2-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions due to its structural properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in biological activity or chemical reactivity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-chloro-4-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-4-5-9(11(14)7-8)12-10(13(16)17)3-2-6-15-12/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOWRUGPNBGWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC=N2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687591
Record name 2-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258633-24-7
Record name 2-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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